![molecular formula C17H17ClN2O3 B4818823 N-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4818823.png)
N-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide
Overview
Description
N-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a 4-chlorophenyl group, an amino group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 4-chloroaniline with an appropriate acylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. This step forms the desired benzamide structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
N-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Material Science: The compound is explored for its use in the development of novel materials with unique properties.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(4-bromophenyl)amino]-3-oxopropyl}-3-methoxybenzamide
- N-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide
- N-{3-[(4-methylphenyl)amino]-3-oxopropyl}-3-methoxybenzamide
Uniqueness
N-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This uniqueness can be attributed to the electronic and steric effects of the chlorine atom, which influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
N-[3-(4-chloroanilino)-3-oxopropyl]-3-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-23-15-4-2-3-12(11-15)17(22)19-10-9-16(21)20-14-7-5-13(18)6-8-14/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWPIKVFDBEBIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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